molecular formula C20H20ClFN4O B4559006 N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4559006
M. Wt: 386.8 g/mol
InChI Key: SPXQWEDJQOFMBF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C20H20ClFN4O and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1309671 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of similar compounds, like flufenoxuron, a benzoylurea pesticide, showcases how understanding the molecular geometry can aid in the development of new compounds with desired properties, such as increased efficacy or reduced environmental impact. The study by Jeon et al. (2014) on flufenoxuron highlights the importance of N—H⋯O hydrogen bonds and π–π interactions in forming a three-dimensional architecture, which can be crucial for designing molecules with specific functionalities (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, & Tae Ho Kim, 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural compounds, as explored by Kariuki, Abdel-Wahab, and El‐Hiti (2021), contribute to our understanding of molecular conformation and electronic properties. Such studies enable the tailored synthesis of molecules for specific applications, including as potential therapeutic agents or in material science (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Anion Tuning of Rheology and Morphology

Research by Lloyd and Steed (2011) demonstrates how the identity of anions can influence the rheology and morphology of hydrogels, a principle that can be applied to design materials with specific mechanical properties for medical or environmental applications (G. Lloyd & J. Steed, 2011).

Phosphorus–Fluorine Chemistry

The study of phosphorus–fluorine chemistry, as explored by Dunmur and Schmutzler (1971), has implications for the synthesis of novel compounds with potential applications in various industries, including pharmaceuticals and agrochemicals. Understanding the reactions and structures of such compounds can lead to the development of new materials with enhanced properties (R. E. Dunmur & R. Schmutzler, 1971).

Cytokinin-like Activity and Plant Growth

Urea derivatives like those studied by Ricci and Bertoletti (2009) can exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research has direct applications in agriculture, where such compounds can be used to enhance crop yield and stress resistance (A. Ricci & C. Bertoletti, 2009).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O/c1-12-4-6-15(7-5-12)11-26-14(3)19(13(2)25-26)24-20(27)23-16-8-9-18(22)17(21)10-16/h4-10H,11H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXQWEDJQOFMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.